Methyl (E)-m-nitrocinnamate

Catalog No.
S1942099
CAS No.
659-04-1
M.F
C10H9NO4
M. Wt
207.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl (E)-m-nitrocinnamate

CAS Number

659-04-1

Product Name

Methyl (E)-m-nitrocinnamate

IUPAC Name

methyl (E)-3-(3-nitrophenyl)prop-2-enoate

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

InChI

InChI=1S/C10H9NO4/c1-15-10(12)6-5-8-3-2-4-9(7-8)11(13)14/h2-7H,1H3/b6-5+

InChI Key

DKQXESBKFCYESZ-AATRIKPKSA-N

SMILES

COC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-]

Canonical SMILES

COC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-]

Isomeric SMILES

COC(=O)/C=C/C1=CC(=CC=C1)[N+](=O)[O-]
  • Organic Synthesis

    Methyl (E)-m-nitrocinnamate possesses a cinnamate moiety, a functional group commonly used as a building block in organic synthesis. Researchers might utilize it as a precursor for the synthesis of more complex molecules with various functionalities.[1]

  • Material Science

    The presence of a double bond and a nitro group in Methyl (E)-m-nitrocinnamate suggests potential applications in material science. The molecule could be explored for its ability to participate in conjugation, a phenomenon that influences electrical and optical properties, making it a candidate for development in areas like organic electronics or optoelectronic materials. []

  • Biological Studies

    The nitro group can influence biological activity. While specific research on Methyl (E)-m-nitrocinnamate is lacking, it's possible scientists might investigate its interactions with biological systems to assess potential medicinal or agricultural applications.

Methyl (E)-m-nitrocinnamate is an organic compound classified as an ester, with the molecular formula C10H9NO4C_{10}H_{9}NO_{4} and a molecular weight of 207.18 g/mol. Its structure features a cinnamate moiety, characterized by a double bond and a nitro group located at the meta position relative to the ester group. The "(E)" designation indicates that the nitro group and the methoxy group are positioned on opposite sides of the double bond, indicating a trans configuration. This compound is primarily synthesized from m-nitrocinnamic acid and methanol through an esterification reaction .

  • Potential explosive hazard: Nitro groups can be explosive under certain conditions. Standard safety protocols for handling nitroaromatic compounds should be followed during storage and manipulation [].
  • Moderate toxicity: While specific toxicity data for Methyl (E)-m-nitrocinnamate is unavailable, nitroaromatic compounds can exhibit varying degrees of toxicity. Standard laboratory safety practices like wearing gloves and working in a fume hood are recommended.
Due to its functional groups:

  • Ester Hydrolysis: The compound can undergo hydrolysis to yield m-nitrocinnamic acid and methanol:
    RCOOCH3+H2ORCOOH+CH3OHR-COOCH_{3}+H_{2}O\rightarrow R-COOH+CH_{3}OH
    where RR represents the m-nitrocinnamoyl moiety.
  • Nucleophilic Addition: The electron-withdrawing nature of the nitro and ester groups can facilitate nucleophilic addition reactions at the β-carbon, which may lead to various derivatives.
  • Conjugate Addition: The conjugated system allows for potential reactions with nucleophiles, leading to further functionalization of the molecule.

Several synthetic routes exist for producing Methyl (E)-m-nitrocinnamate:

  • Esterification: The primary method involves reacting m-nitrocinnamic acid with methanol in the presence of an acid catalyst.
  • Condensation Reactions: Alternative methods include using trimethyl phosphonoacetate and 3-nitrobenzaldehyde under basic conditions, yielding high purity and yield .
  • Green Chemistry Approaches: Recent studies emphasize environmentally friendly synthesis methods that avoid toxic solvents, focusing on catalyst-free conditions .

Methyl (E)-m-nitrocinnamate has potential applications in various fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Material Science: Due to its conjugated structure, it may find applications in organic electronics and optoelectronic materials, influencing electrical and optical properties.
  • Biological Research: Its potential interactions with biological systems could be explored for medicinal chemistry or agricultural uses.

Research into the interactions of Methyl (E)-m-nitrocinnamate with biological systems is limited but suggests potential pathways for investigation. Compounds with similar structures often exhibit varying degrees of biological activity, indicating that Methyl (E)-m-nitrocinnamate could have unexplored therapeutic properties or agricultural applications .

Methyl (E)-m-nitrocinnamate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Methyl cinnamateCinnamate structure without nitro groupLacks electron-withdrawing nitro group
Methyl p-nitrocinnamateNitro group at para positionDifferent position may influence reactivity
Ethyl m-nitrocinnamateEthyl instead of methyl esterVariation in sterics may affect solubility
Methyl o-nitrocinnamateNitro group at ortho positionPotentially different biological interactions

Methyl (E)-m-nitrocinnamate's unique placement of the nitro group at the meta position distinguishes it from its analogs, potentially leading to different chemical reactivity and biological activity profiles .

XLogP3

1.8

Other CAS

1664-59-1
659-04-1

Dates

Modify: 2023-08-16

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